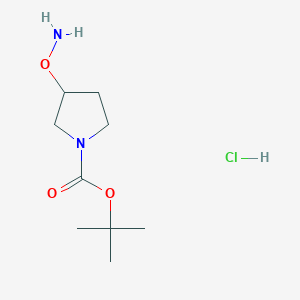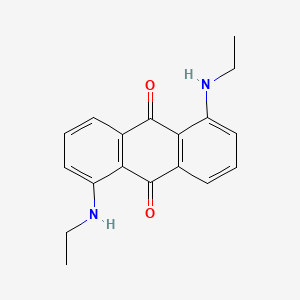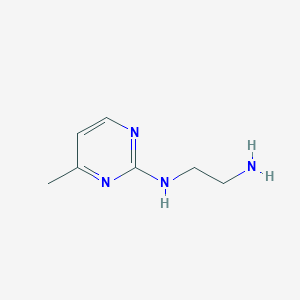![molecular formula C17H16N2O4 B13124902 1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione CAS No. 58608-11-0](/img/structure/B13124902.png)
1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-AMINO-5,8-DIHYDROXY-4-(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE is a synthetic anthraquinone derivative. It is known for its vibrant color and has been studied for various applications in chemistry, biology, and medicine. This compound is structurally related to other anthraquinones, which are known for their use in dyes and pigments.
Vorbereitungsmethoden
The synthesis of 1-AMINO-5,8-DIHYDROXY-4-(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE typically involves multiple steps:
Starting Materials: The synthesis begins with anthraquinone derivatives.
Hydroxylation: The addition of hydroxyl groups to the anthraquinone structure.
Industrial production methods may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
1-AMINO-5,8-DIHYDROXY-4-(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-AMINO-5,8-DIHYDROXY-4-(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of 1-AMINO-5,8-DIHYDROXY-4-(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE involves its interaction with molecular targets such as enzymes and DNA. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can intercalate into DNA, affecting replication and transcription .
Vergleich Mit ähnlichen Verbindungen
1-AMINO-5,8-DIHYDROXY-4-(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE is unique due to its specific functional groups and structural configuration. Similar compounds include:
1,5-DIAMINO-4,8-DIHYDROXYANTHRAQUINONE: Another anthraquinone derivative with similar functional groups but different substitution patterns.
1,4-BIS{[2-(DIMETHYLAMINO)ETHYL]AMINO}5,8-DIHYDROXY-ANTHRACENE-9,10-DIONE: A related compound with dimethylamino groups instead of isopropylamino groups.
These compounds share some chemical properties but differ in their specific applications and biological activities.
Eigenschaften
CAS-Nummer |
58608-11-0 |
|---|---|
Molekularformel |
C17H16N2O4 |
Molekulargewicht |
312.32 g/mol |
IUPAC-Name |
1-amino-5,8-dihydroxy-4-(propan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H16N2O4/c1-7(2)19-9-4-3-8(18)12-13(9)17(23)15-11(21)6-5-10(20)14(15)16(12)22/h3-7,19-21H,18H2,1-2H3 |
InChI-Schlüssel |
WMMGUOXXSWELDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=C2C(=C(C=C1)N)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Diphenylbenzo[d]oxazole](/img/structure/B13124830.png)

![1-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13124839.png)

![2-([2,3'-Bipyridin]-4-yl)acetonitrile](/img/structure/B13124846.png)
![2-Bromo-6-iodo-1H-benzo[d]imidazole](/img/structure/B13124850.png)

![lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate](/img/structure/B13124876.png)
![7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13124879.png)



![7-Bromo-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13124903.png)
